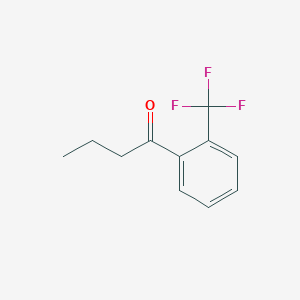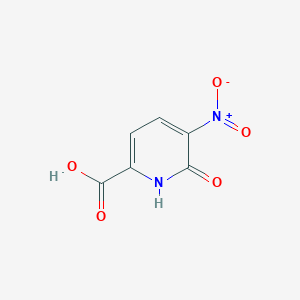
6-Hydroxy-5-nitropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-nitropicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 5th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-nitropicolinic acid typically involves the nitration of picolinic acid followed by hydroxylation. One common method includes the reaction of picolinic acid with nitric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-5-nitropicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Hydroxy-5-nitropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing metal complexes with therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-5-nitropicolinic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate various pathways, including those involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitropicolinic acid: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-picolinic acid: Has the hydroxyl group at the 6th position but lacks the nitro group at the 5th position.
2,6-Dihydroxypicolinic acid: Contains hydroxyl groups at both the 2nd and 6th positions but lacks the nitro group.
Uniqueness
6-Hydroxy-5-nitropicolinic acid is unique due to the presence of both the hydroxyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H4N2O5 |
|---|---|
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
5-nitro-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-5-4(8(12)13)2-1-3(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) |
Clé InChI |
ANFXHMHIBRVKOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B13038636.png)


![Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate](/img/structure/B13038653.png)
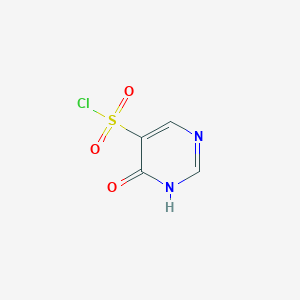
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

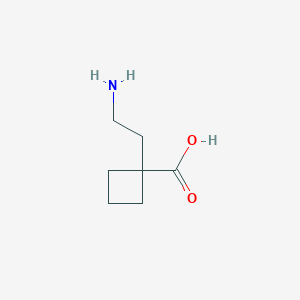
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
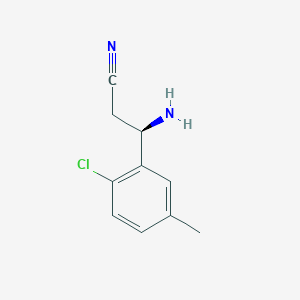
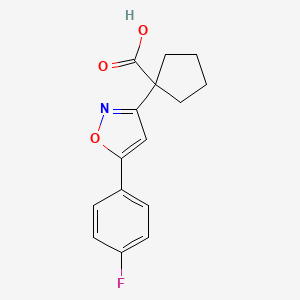

![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
